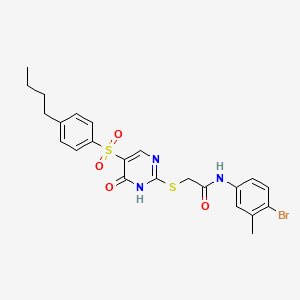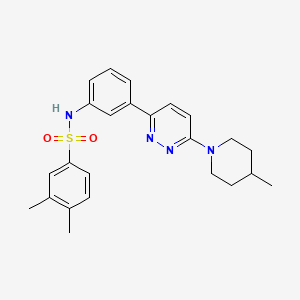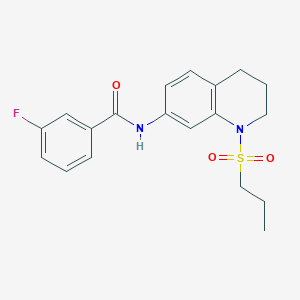![molecular formula C22H19N5O2S B11260981 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B11260981.png)
2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and glycine.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzene and an appropriate acyl chloride.
Thioether Formation: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated purine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with purine bases are often studied for their roles in cellular processes. This compound could be investigated for its potential interactions with enzymes and nucleic acids.
Medicine
Given its structural similarity to certain pharmaceuticals, this compound might be explored for its therapeutic potential. It could serve as a lead compound in drug discovery programs targeting diseases related to purine metabolism.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The sulfanyl group could also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Allopurinol: A pharmaceutical used to treat gout by inhibiting xanthine oxidase.
Caffeine: A stimulant that also contains a purine base.
Uniqueness
What sets 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide apart is its unique combination of functional groups. The presence of both a sulfanyl group and an acetamide moiety, along with the purine core, provides a distinct set of chemical properties and potential biological activities not found in simpler purine derivatives.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines
Properties
Molecular Formula |
C22H19N5O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]-N-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C22H19N5O2S/c1-2-13-26(16-9-5-3-6-10-16)18(28)14-30-22-25-19-20(23-15-24-21(19)29)27(22)17-11-7-4-8-12-17/h2-12,15H,1,13-14H2,(H,23,24,29) |
InChI Key |
GNDLZMJWWZKWMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]-2-[6-(pyrrolidine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-YL]ethan-1-one](/img/structure/B11260916.png)
![2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)

![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260941.png)



![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11260958.png)
![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B11260966.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)
